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Compound of Interest

Compound Name: Sapitinib difumurate

Cat. No.: B10825179 Get Quote

Introduction: Sapitinib (AZD8931) is a potent, reversible, and ATP-competitive inhibitor of the

ErbB family of receptor tyrosine kinases.[1][2] Developed by AstraZeneca, it uniquely

demonstrates equipotent inhibition across the epidermal growth factor receptor (EGFR, ErbB1),

HER2 (ErbB2), and HER3 (ErbB3), distinguishing it from more selective agents.[3][4]

Deregulation of ErbB signaling is a well-established driver of tumor proliferation, survival, and

metastasis in numerous cancers.[3] By simultaneously blocking signaling from these key

receptors, Sapitinib was designed to offer a more comprehensive therapeutic strategy,

particularly in cancers where multiple ErbB receptors are implicated.[3][4]

This technical guide provides a detailed overview of the discovery, mechanism of action,

synthesis, and preclinical evaluation of Sapitinib for an audience of researchers and drug

development professionals.

Discovery and Rationale
The discovery of Sapitinib stemmed from a lead optimization program aimed at identifying a

pan-ErbB inhibitor. The goal was to develop a compound that could simultaneously block

signaling from EGFR, HER2, and HER3, a feature considered potentially beneficial in

overcoming resistance and addressing a broader range of tumors than selective EGFR or

HER2 inhibitors.[3] The optimization of a lead compound (compound 1) led to the identification

of Sapitinib (also referred to as compound 2 or AZD8931).[3]

Docking studies using a model of the HER2 kinase domain were instrumental in rationalizing

the structure-activity relationships. These studies suggested that the methyl acetamide side

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10825179?utm_src=pdf-interest
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/sapitinib
https://www.selleckchem.com/products/AZD8931.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9073192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9073192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027407/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chain present in Sapitinib was key to its increased HER2 activity.[3] The resulting compound,

Sapitinib, not only demonstrated equipotent, reversible inhibition of all three key ErbB receptors

but also exhibited favorable pharmacokinetic properties in preclinical species, positioning it for

further development.[3]

Fig 1. High-level workflow for the discovery of Sapitinib (AZD8931).

Mechanism of Action
Sapitinib functions as a reversible, ATP-competitive inhibitor of the intracellular kinase domains

of EGFR, ErbB2, and ErbB3.[2][5] The ErbB receptor family, upon activation by ligands (for

EGFR, ErbB3, and ErbB4) or through heterodimerization, forms homo- and heterodimers. This

dimerization stimulates the intracellular tyrosine kinase domain, leading to autophosphorylation

and the activation of downstream signaling cascades, primarily the RAS/RAF/MAPK and

PI3K/AKT pathways.[6] These pathways are critical for cell proliferation, survival, and

angiogenesis.[1][6]

By binding to the ATP-binding pocket of the kinase domain, Sapitinib blocks the

phosphorylation and subsequent activation of these receptors, effectively shutting down the

downstream signaling and inhibiting tumor cell growth and survival.[1] Its equipotent nature

ensures that signaling through EGFR-EGFR homodimers, ErbB2-containing heterodimers

(e.g., ErbB2-ErbB3), and other combinations is simultaneously suppressed.[3][7]

Fig 2. Inhibition of the ErbB signaling pathway by Sapitinib.

Chemical Synthesis
A multi-kilogram scale synthesis for Sapitinib (AZD8931) has been developed, featuring a

Dimroth rearrangement to construct the core aminoquinazoline structure. The overall yield for

this process was reported as 41%.[8] The key steps are outlined below.

Fig 3. Key stages in the multi-kilogram synthesis of Sapitinib.

Detailed Synthesis Steps (based on Goundry et al., 2017):[8]

Formation of the Quinazoline Precursor: The synthesis begins with the reaction of starting

materials to form an intermediate, which is then processed to create the core quinazoline

structure.
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Nitration: A crucial step involves the nitration of an intermediate (E). This reaction required

careful control, as using more than 1.2 equivalents of nitric acid led to a thermally unstable

mixture, while less than 1.0 equivalent resulted in a slow conversion. The optimized

conditions yielded the desired product (F) in 67% yield.[8]

Reduction: The nitro group of intermediate F is then reduced to an amine (G) using catalytic

hydrogenation (H2 gas over a Platinum/Vanadium on carbon catalyst). This step achieved a

78% yield.[8]

Dimroth Rearrangement: The key aminoquinazoline core is constructed via a Dimroth

rearrangement. Intermediate G is reacted with another component (H) in a 2-MeTHF-AcOH

solvent system at 90°C, yielding the rearranged product in 84% yield.[8]

Final Assembly: The final steps involve coupling the quinazoline core with the side chain to

yield the final Sapitinib molecule.[8]

Quantitative Preclinical Data
The biological activity of Sapitinib has been extensively characterized through various in vitro

and in vivo assays.

Table 1: In Vitro Inhibitory Activity This table summarizes the half-maximal inhibitory

concentrations (IC50) of Sapitinib against its primary targets in both enzymatic and cellular

assays.

Target Assay Type IC50 (nM) Reference(s)

EGFR Cell-free (Kinase) 4 [2]

ErbB2 Cell-free (Kinase) 3 [2]

EGFR Cellular (KB cells) 4 [5]

ErbB2 Cellular (MCF-7 cells) 3 [5]

ErbB3 Cellular (MCF-7 cells) 4 [5][9]

Table 2: Cellular Antiproliferative Activity This table shows the half-maximal growth inhibition

(GI50) against a panel of human tumor cell lines.
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Cell Line Cancer Type GI50 (nM) Reference(s)

PC-9
NSCLC (EGFR

mutation)
0.1 [2]

NCI-H437 NSCLC >10,000 [2]

BT474c Breast - [7]

Calu-3 NSCLC - [7]

LoVo Colorectal - [7]

FaDu SCCHN - [7]

Table 3: Preclinical Pharmacokinetic Parameters Sapitinib demonstrated favorable oral

pharmacokinetics across multiple preclinical species.

Species Parameter Value Reference(s)

Rat Bioavailability Good [5]

Dog Bioavailability Good [5]

Human
Hepatocyte Turnover

(Clint)
< 4.5 µL/min/10⁶ cells [5]

Mouse

Tumor Growth

Inhibition (LoVo

Xenograft)

Potent at 100 mg/kg

(oral, daily)
[5]

Key Experimental Protocols
1. Isolated Kinase Assays (ELISA-based)

Objective: To determine the inhibitory activity of Sapitinib against the isolated kinase domains

of EGFR and ErbB2.

Methodology:
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The intracellular kinase domains of human EGFR and ErbB2 are cloned and expressed in

a baculovirus/Sf21 system.[7]

The purified kinase domains are incubated in reaction plates with a substrate (e.g., a

synthetic peptide).

Sapitinib, at various concentrations, is added to the wells.

The kinase reaction is initiated by the addition of ATP at its Km concentration (e.g., 2 µM

for EGFR, 0.4 µM for ErbB2).[2]

After incubation, the level of substrate phosphorylation is quantified using an ELISA-based

method with a phosphorylation-specific antibody.

IC50 values are calculated by plotting the percent inhibition against the logarithm of the

inhibitor concentration.

2. Cellular Phosphorylation Assays

Objective: To measure the inhibition of ligand-stimulated receptor phosphorylation in intact

cells.

Methodology (Example: HER3 phosphorylation in MCF-7 cells):

MCF-7 cells are cultured to sub-confluence in appropriate media.

Cells are serum-starved to reduce basal receptor activity.

Cells are pre-incubated with varying concentrations of Sapitinib for a defined period (e.g.,

1-2 hours).

Receptor phosphorylation is stimulated by adding a specific ligand (e.g., heregulin for

HER3).[5]

After a short incubation (e.g., 10-15 minutes), cells are lysed.

The levels of phosphorylated HER3 (p-HER3) and total HER3 are determined by Western

blot or ELISA.
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IC50 values are determined by quantifying the reduction in the p-HER3 signal relative to

the total HER3 signal across the range of Sapitinib concentrations.

3. Antiproliferative MTS Assay

Objective: To determine the effect of Sapitinib on the proliferation of tumor cell lines.

Methodology:

Tumor cells (e.g., PC-9, FaDu) are seeded into 96-well plates and allowed to adhere

overnight.

The medium is replaced with fresh medium containing a range of Sapitinib concentrations

(e.g., 0.001 to 10 µM).[2]

Cells are incubated for a prolonged period (e.g., 96 hours).[2]

At the end of the incubation, MTS colorimetric assay reagent is added to each well.

After a final incubation (e.g., 4 hours), the absorbance at 490 nm is measured using a

spectrophotometer.

The absorbance, which is proportional to the number of viable cells, is used to calculate

the GI50 value.

4. In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Sapitinib in a living system.

Methodology:

Human tumor cells (e.g., LoVo, BT474c) are injected subcutaneously into

immunocompromised mice (e.g., nude or SCID mice).[2][7]

Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

Mice are randomized into vehicle control and treatment groups.
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Sapitinib is administered orally at various doses (e.g., 6.25-50 mg/kg) on a defined

schedule (e.g., once daily).[10]

Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,

measuring levels of p-Akt, Ki67, or apoptosis markers).[2]

Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle

control group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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